![molecular formula C18H16F4N2O4S B2420307 1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide CAS No. 317377-84-7](/img/structure/B2420307.png)
1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, and a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a five-membered ring with one nitrogen atom, is a key feature. The sulfonyl group (-SO2-) and the trifluoromethoxy group (-OCF3) are also significant components .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, while the trifluoromethoxy group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethoxy group could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Structural and Molecular Studies
- Conformational Analysis : The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related derivative, has been studied for its crystal structure and molecular conformation. Using X-ray analysis and molecular orbital methods, researchers explored its potential as an antineoplastic agent (Banerjee et al., 2002).
Synthesis and Material Applications
Polyamide Synthesis : Studies have focused on synthesizing aromatic polyamides using related compounds, demonstrating their solubility in organic solvents and high thermal stability, which is significant for material science applications (Yang, Hsiao, & Yang, 1999).
New Polyamide Series : Another study created a series of aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing their excellent solubility and thermal properties, indicating potential for high-performance materials (Hsiao, Yang, & Lin, 1999).
Ortho-Linked Polyamides : Research on ortho-linked polyamides based on similar compounds revealed their noncrystalline nature, solubility, and high thermal stability, underscoring their applicability in flexible, high-temperature materials (Hsiao, Yang, & Chen, 2000).
Pharmacological Research
PARP Inhibitor Development : Research into phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, which include similar compounds, has led to the development of potent inhibitors with potential therapeutic applications in cancer (Penning et al., 2010).
Polyamide Synthesis for Pharmacological Applications : Research into the synthesis and characterization of aromatic polyamides containing the cyclohexane structure, derived from related compounds, has implications for developing new pharmaceutical materials (Hsiao, Yang, Wang, & Chuang, 1999).
NF-kappaB and AP-1 Inhibitors : Studies on the structure-activity relationship of similar carboxamide compounds have revealed their potential as inhibitors of NF-kappaB and AP-1 gene expression, suggesting therapeutic possibilities in treating inflammatory and autoimmune disorders (Palanki et al., 2000).
Cancer Cell Inhibition : Synthesis and biological activity research on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, another related compound, indicates its effectiveness in inhibiting cancer cell proliferation (Lu et al., 2017).
Supramolecular Chemistry
- Supramolecular Complexes : Studies on di(4-fluorobenzenesulfonyl)amine and its co-crystallization with oxygen bases lead to the formation of supramolecular complexes, highlighting the role of these compounds in advanced chemical synthesis and material science (Hamann et al., 2002).
Additional Chemical Syntheses
- Development of Electrophilic Fluorinating Agents : Research into N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)-methanesulphonamide], derived from similar compounds, has implications for the development of new, powerful electrophilic fluorinating agents (Banks & Khazaei, 1990).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it could pose a risk of inhalation. The presence of fluorine atoms could also make the compound potentially hazardous, as certain fluorine-containing compounds can be toxic or corrosive .
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4S/c19-12-3-9-15(10-4-12)29(26,27)24-11-1-2-16(24)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-10,16H,1-2,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUDPAWFUAXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
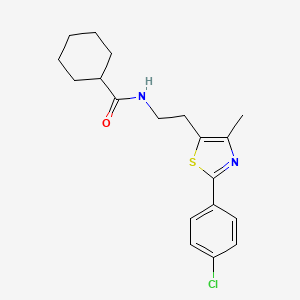
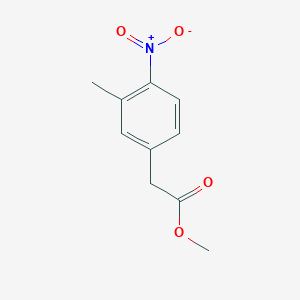
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)
![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)

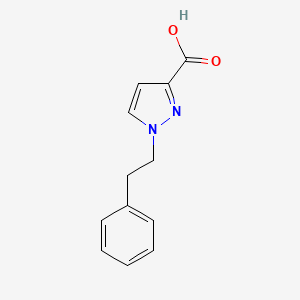

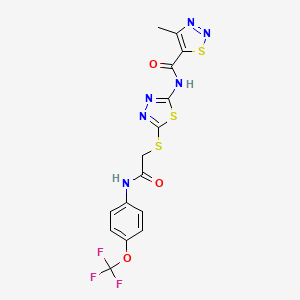
![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)
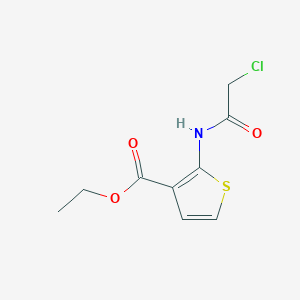
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)

